Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of ethyl hydrazinecarboxylate with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and increased efficiency. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality and reduces the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(methylamino)-1,3,4-oxadiazole-2-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 5-(phenylamino)-1,3,4-oxadiazole-2-carboxylate: Contains a phenyl group instead of an ethyl group, which may impart different chemical and biological properties.
Ethyl 5-(hydrazino)-1,3,4-oxadiazole-2-carboxylate: Contains a hydrazino group, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-(ethylamino)-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-3-8-7-10-9-5(13-7)6(11)12-4-2/h3-4H2,1-2H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLNFFVMIDRGMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NN=C(O1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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